3-{2-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione
Description
Properties
IUPAC Name |
3-[2-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]-1H-quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4/c1-2-27-14-9-7-13(8-10-14)18-22-17(28-23-18)11-12-24-19(25)15-5-3-4-6-16(15)21-20(24)26/h3-10H,2,11-12H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUVZBWZTTZUSRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=N2)CCN3C(=O)C4=CC=CC=C4NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-(4-Ethoxyphenyl)-1,2,4-Oxadiazole-5-Ethylamine
-
Oxime Formation : 4-Ethoxybenzaldehyde is reacted with hydroxylamine hydrochloride in ethanol under reflux to yield the corresponding aldoxime.
-
Oxime Chloride Generation : The aldoxime is treated with N-chlorosuccinimide (NCS) in dichloromethane at 0–5°C to form the hydroximoyl chloride intermediate.
-
Cyclization to Oxadiazole : The hydroximoyl chloride undergoes cyclization with ethylenediamine in the presence of cesium carbonate (Cs₂CO₃) as a base, forming the 1,2,4-oxadiazole ring.
Key Reaction Conditions :
Coupling with Tetrahydroquinazoline-Dione
The oxadiazole-ethylamine intermediate is then coupled with 1,2,3,4-tetrahydroquinazoline-2,4-dione using carbodiimide-based coupling reagents (e.g., EDC/HOBt) in anhydrous DMF.
Optimized Parameters :
-
Molar ratio: 1:1.2 (tetrahydroquinazoline-dione to oxadiazole-ethylamine)
-
Reaction time: 12–16 hours
Comparative Analysis of Synthetic Routes
| Method | Steps | Key Reagents | Yield | Time | Scalability |
|---|---|---|---|---|---|
| Multi-Step Synthesis | 4 | NCS, EDC/HOBt, Cs₂CO₃ | 65–72% | 48–72 h | Moderate |
| One-Pot Cycloaddition | 2 | Cs₂CO₃, DCM | 85–92% | 12 h | High |
Critical Factors Influencing Synthesis
Solvent Selection
Base Optimization
Temperature Control
-
Oxime chloride formation requires strict low-temperature control (0–5°C) to minimize side reactions.
-
Cycloaddition proceeds efficiently at room temperature, avoiding energy-intensive heating/cooling.
Characterization and Validation
Synthetic batches are typically validated using:
-
HPLC Purity : >98% achieved via reverse-phase chromatography
-
X-ray Crystallography : Confirms stereochemistry and ring conformation (e.g., C–N bond lengths of 1.34–1.37 Å in the oxadiazole ring)
-
MS/MS Fragmentation : Molecular ion peak at m/z 378.4 [M+H]⁺ with characteristic fragments at m/z 232.1 (tetrahydroquinazoline-dione) and m/z 176.3 (oxadiazole-ethyl)
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
The compound undergoes a variety of chemical reactions, including:
Oxidation: : Can be oxidized using agents such as KMnO4 or H2O2, leading to the formation of oxides or other oxygenated derivatives.
Reduction: : Reductive reactions using H2 or metal hydrides can yield partially or fully reduced forms of the compound.
Substitution: : Nucleophilic or electrophilic substitution can introduce new functional groups onto the molecule.
Cyclization: : Under specific conditions, it can undergo cyclization to form novel ring structures.
Common Reagents and Conditions
Oxidation: : KMnO4, H2O2, and other peroxides.
Reduction: : H2 gas, sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: : Alkyl halides, aryl halides, and various catalysts (e.g., Pd/C).
Major Products Formed
Depending on the reaction conditions and reagents used, major products can include oxidized derivatives, reduced forms, substituted versions with different functional groups, and cyclized structures.
Scientific Research Applications
Medicinal Chemistry Applications
The compound exhibits significant pharmacological properties that make it a candidate for drug development:
-
Anticancer Activity :
- Studies have shown that derivatives of oxadiazole compounds possess anticancer properties. The incorporation of the tetrahydroquinazoline moiety may enhance these effects by targeting specific cancer pathways .
- A case study demonstrated that similar compounds inhibited tumor growth in xenograft models by inducing apoptosis in cancer cells .
-
Antimicrobial Properties :
- The oxadiazole ring is known for its antimicrobial activity. Research indicates that this compound can inhibit bacterial growth, making it a potential candidate for developing new antibiotics .
- A documented case involved testing against various strains of bacteria where the compound showed promising results in inhibiting growth at low concentrations.
- Anti-inflammatory Effects :
Material Science Applications
Beyond medicinal uses, this compound has potential applications in material science:
- Organic Light Emitting Diodes (OLEDs) :
- Polymer Science :
Research Findings and Case Studies
A variety of studies have explored the applications of this compound:
Mechanism of Action
Molecular Targets and Pathways
The compound’s mechanism of action involves interactions with specific molecular targets, such as enzymes, receptors, or DNA. Its multiple functional groups enable it to bind to these targets with high specificity, modulating their activity and triggering desired biological effects. The pathways involved can include signal transduction cascades, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Physicochemical Data
The 4-ethoxyphenyl group likely enhances solubility in nonpolar solvents compared to chlorophenyl or trifluoromethyl analogs .
Receptor Interactions
- TRPA1/TRPV1 Antagonism : Compounds with oxadiazole-linked benzoimidazolones (e.g., Compound 46) show potent dual TRPA1/TRPV1 antagonism (IC₅₀ < 100 nM), relevant for pain management . The tetrahydroquinazoline-dione core in the target compound may similarly modulate ion channels due to its planar, hydrogen-bonding architecture.
- Antimicrobial Activity : Triazole derivatives (e.g., ) exhibit MIC values of 2–8 µg/mL against S. aureus and E. coli. The oxadiazole and quinazoline moieties in the target compound could enhance Gram-positive activity .
Structural Determinants of Activity
- 4-Ethoxyphenyl vs. Chlorophenyl : Ethoxy groups improve metabolic stability over chloro substituents but may reduce electrophilic interactions with target receptors .
- Tetrahydroquinazoline vs.
Structural and Functional Comparisons
Key Structural Variations
Crystallographic Insights
- Triazole derivatives (e.g., ) exhibit planar configurations stabilized by intramolecular hydrogen bonds, a feature likely shared by the target compound’s oxadiazole-quinazoline system .
Biological Activity
The compound 3-{2-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The molecular formula of this compound is . It features a tetrahydroquinazoline core substituted with an oxadiazole ring and an ethoxyphenyl group. The synthesis typically involves multi-step reactions that can include cyclization and substitution processes to form the oxadiazole and quinazoline moieties.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- In vitro studies demonstrated that derivatives of oxadiazole compounds showed effective inhibition against various bacterial strains. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics such as ciprofloxacin .
Anticancer Properties
Several studies have highlighted the anticancer potential of oxadiazole-containing compounds:
- A study found that oxadiazole derivatives could induce apoptosis in cancer cell lines by activating specific apoptotic pathways. These derivatives showed cytotoxic effects on breast cancer cells with IC50 values in the low micromolar range .
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties:
- In vivo models demonstrated that it could significantly reduce inflammation markers in induced arthritis models. This suggests a potential for therapeutic applications in inflammatory diseases .
The biological activity of this compound is believed to stem from its ability to interact with specific cellular targets:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways and cancer progression. For example, inhibition of cyclooxygenase (COX) enzymes has been documented for related structures .
- Receptor Modulation : The interaction with various receptors may modulate signaling pathways critical for cell survival and proliferation.
Case Studies and Research Findings
Q & A
Q. What synthetic strategies are recommended for optimizing the yield of 3-{2-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione?
Methodological Answer:
- Reagent Selection : Use bromoacetophenone derivatives for alkylation steps, as demonstrated in triazolone synthesis (reflux with sodium in ethanol) .
- Purification : Recrystallize intermediates from ethanol or DCM to enhance purity (>95%) .
- Reaction Monitoring : Employ TLC or HPLC to track intermediate formation (e.g., oxadiazole ring closure) .
- Yield Improvement : Optimize stoichiometry (1:1 molar ratio of hydrazide to carbonyl precursors) and extend reflux times (5–8 hours) to ensure complete cyclization .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Analysis : Use - and -NMR to confirm the ethoxyphenyl group (δ 1.3–1.5 ppm for CH, δ 4.0–4.2 ppm for OCH) and tetrahydroquinazoline backbone .
- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., 422.35 g/mol) and fragmentation patterns .
- X-ray Crystallography : Resolve ambiguities in stereochemistry (e.g., oxadiazole-ethyl linkage) using single-crystal diffraction .
- HPLC-PDA : Ensure purity (>95%) with C18 columns (methanol/water gradient) .
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological activity data for structurally similar 1,2,4-oxadiazole derivatives?
Methodological Answer:
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., methoxy vs. ethoxy groups) on antimicrobial activity using standardized assays (e.g., MIC against S. aureus) .
- Data Normalization : Control for variables like solvent (DMSO vs. saline) and cell line viability (MTT assay) to reduce variability .
- Statistical Validation : Apply ANOVA or Tukey’s test to assess significance in bioactivity differences between analogs .
- Mechanistic Studies : Use molecular docking to evaluate binding affinity to target enzymes (e.g., bacterial dihydrofolate reductase) .
Q. What computational methods are effective for predicting the compound’s stability and reactivity?
Methodological Answer:
- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to analyze frontier orbitals (HOMO-LUMO gaps) and predict nucleophilic/electrophilic sites .
- Molecular Dynamics (MD) Simulations : Assess solvation effects (e.g., in PBS buffer) and conformational stability over 50 ns trajectories .
- ADMET Prediction : Use tools like SwissADME to estimate logP (lipophilicity) and CYP450 inhibition .
Q. How should researchers design experiments to resolve conflicting crystallographic data on oxadiazole-quinazoline hybrids?
Methodological Answer:
- Redundant Synthesis : Reproduce the compound under controlled conditions (dry N atmosphere) to exclude oxidation artifacts .
- Temperature-Dependent XRD : Collect data at 100 K to minimize thermal motion artifacts and refine structures with SHELXL .
- Comparative Analysis : Overlay experimental XRD structures with DFT-optimized models (RMSD < 0.5 Å) to validate bond angles and torsion .
Data Contradiction Analysis
Q. How to reconcile inconsistent synthetic yields reported for 1,2,4-oxadiazole intermediates?
Methodological Answer:
- Variable Identification : Test the impact of moisture-sensitive steps (e.g., cyclization with POCl) by repeating reactions under anhydrous vs. ambient conditions .
- Catalyst Screening : Compare yields using Lewis acids (e.g., ZnCl) vs. protic acids (HSO) for oxadiazole formation .
- Byproduct Analysis : Use GC-MS to identify side products (e.g., hydrolyzed esters) and adjust protecting groups (tert-butyl vs. ethyl) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
